Isotanshinone I

Description

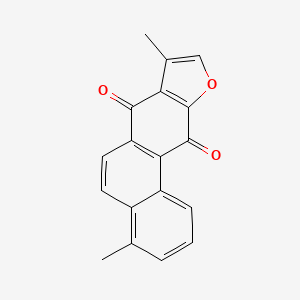

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZSUXWBGUGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Foundational Principles: Understanding the Target and Matrix

An In-Depth Guide to the Extraction and Purification of Isotanshinone I from Salvia miltiorrhiza

For researchers and professionals in drug development, the effective isolation of specific bioactive compounds is a critical first step. This document provides a detailed protocol for the extraction and purification of Isotanshinone I, a lipophilic diterpenoid quinone from the dried roots and rhizomes of Salvia miltiorrhiza (Danshen). This guide moves beyond a simple list of steps to explain the scientific rationale behind the protocol, ensuring a deeper understanding and allowing for informed modifications.

Salvia miltiorrhiza is a source of over 200 compounds, which are broadly classified into two categories: water-soluble (hydrophilic) phenolic acids and lipid-soluble (lipophilic) diterpenoid compounds, known as tanshinones.[1][2] Isotanshinone I belongs to the latter group, specifically a para-quinone, which dictates the entire extraction strategy.[3][4]

The fundamental principle is "like dissolves like." As a lipophilic molecule, Isotanshinone I is poorly soluble in water. Therefore, the primary goal is to use a non-polar or semi-polar organic solvent to selectively solubilize and remove it from the plant's cellular matrix, leaving behind the more polar, water-soluble components like salvianolic acids.[5][6]

Pre-Extraction Protocol: Preparing High-Quality Starting Material

The quality and consistency of the final extract are fundamentally dependent on the initial preparation of the raw botanical material.

Protocol 2.1: Raw Material Preparation

-

Sourcing and Identification : Obtain dried roots and rhizomes of Salvia miltiorrhiza Bge. from a reputable supplier. Botanical identity should be confirmed to avoid adulterants. The quality standards stipulated by various pharmacopoeias can be used as a benchmark, which often require a minimum total content of major tanshinones (e.g., not less than 0.25% for the sum of tanshinone I, tanshinone IIA, and cryptotanshinone).[7][8]

-

Drying : Ensure the plant material is thoroughly dried to a moisture content of ≤ 13.0%.[8] This is critical because excess water can reduce the efficiency of organic solvent penetration and may promote the growth of mold or degradation of target compounds during storage.

-

Grinding : Pulverize the dried roots into a fine powder (e.g., 40-60 mesh).

-

Causality : Grinding significantly increases the surface area of the plant material. This allows the extraction solvent to penetrate the cell walls more effectively, leading to a more efficient and rapid diffusion of Isotanshinone I from the matrix into the solvent.

-

-

Storage : Store the resulting powder in an airtight, light-proof container at a low temperature (e.g., 4°C) until extraction to minimize degradation.[9]

Extraction Methodologies: From Conventional to Green Techniques

Several methods can be employed to extract tanshinones. The choice often depends on available equipment, desired yield, extraction time, and environmental considerations. Below are two detailed protocols for highly effective methods.

Method A: Ultrasound-Assisted Solvent Extraction (UASE)

UASE is a widely used technique that enhances extraction efficiency compared to simple maceration or reflux.[5] The high-frequency sound waves create acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts cell walls and accelerates the mass transfer of the analyte into the solvent.[9][10]

Protocol 3.1: Ultrasound-Assisted Extraction

-

Setup : Place 50 g of dried S. miltiorrhiza powder into a 2 L flask.

-

Solvent Addition : Add 1000 mL of 95% ethanol (a 1:20 solid-to-liquid ratio).

-

Expertise & Experience : While highly non-polar solvents like ethyl acetate or chloroform can be effective, ethanol is often chosen for its balance of polarity, lower toxicity, and ability to extract a broad range of tanshinones.[5][11] A 1:20 ratio ensures the powder is fully submerged and provides a sufficient volume for effective extraction without being excessively dilute.[12]

-

-

Ultrasonication : Submerge the flask in an ultrasonic bath. Perform the extraction for 45-60 minutes at a controlled temperature (e.g., 25-40°C).[13]

-

Causality : Prolonged heating can lead to the degradation of thermolabile compounds. Ultrasonication provides the necessary energy to enhance extraction at or near room temperature, preserving the integrity of the tanshinones.[5]

-

-

Filtration : After extraction, filter the mixture under vacuum through a Buchner funnel with filter paper to separate the extract from the plant debris.

-

Re-extraction (Optional but Recommended) : To maximize yield, the retained plant material can be subjected to a second round of extraction with fresh solvent. The two extracts are then combined.

-

Concentration : Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield a concentrated crude extract.

Method B: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green, highly selective alternative to traditional solvent extraction.[5][14] In its supercritical state (above 31.1°C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Its solvating power can be finely tuned by altering pressure and temperature.

Protocol 3.2: Supercritical CO₂ Extraction

-

Loading : Load the ground S. miltiorrhiza powder into the extraction vessel of the SFE system.

-

Parameter Optimization : Set the extraction parameters. Optimized conditions for tanshinones are typically:

-

Extraction Pressure : 20 MPa[15]

-

Extraction Temperature : 45°C[15]

-

Co-solvent : Add 95% ethanol as a modifier at a flow rate of 1.0 mL/min.[15]

-

Causality : Supercritical CO₂ is non-polar and highly effective for lipids and oils. However, tanshinones possess some polarity due to their quinone structure. The addition of a small amount of a polar co-solvent like ethanol significantly enhances the solubility of tanshinones in the supercritical fluid, thereby increasing extraction yield.[15]

-

-

Extraction : Perform the dynamic extraction until the desired yield is achieved.

-

Separation : Route the extract to the separator vessel, where a drop in pressure and temperature (e.g., 35°C) causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.[15]

-

Collection : Collect the concentrated extract, which is largely free of solvent.

| Extraction Method | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Ultrasound-Assisted Extraction (UASE) | Ethanol, Methanol, Ethyl Acetate | Fast, efficient at lower temperatures, relatively low cost.[5] | Use of organic solvents, potential for incomplete extraction. |

| Supercritical Fluid Extraction (SFE) | CO₂, Ethanol (co-solvent) | Environmentally friendly, highly selective, solvent-free final product.[14][16] | High initial equipment cost, may require a co-solvent for optimal yield. |

| Cloud Point Extraction (CPE) | Aqueous solution with surfactant (e.g., Lecithin) | Eco-friendly (minimizes organic solvent use), efficient for hydrophobic compounds.[17] | Newer technique, may require more optimization, potential for surfactant interference. |

| Pressurized Liquid Extraction (PLE) | Ethanol, Methanol | Fast, uses less solvent than traditional methods, automated.[5] | High pressure and temperature, high equipment cost. |

Purification Workflow: Isolating Isotanshinone I

The crude extract contains a complex mixture of different tanshinones and other lipophilic compounds. High-purity Isotanshinone I can be obtained through chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating compounds with similar polarities.[18][19]

Protocol 4.1: High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Preparation : Prepare a two-phase solvent system. A common and effective system for tanshinones is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v) .[18][19]

-

Expertise & Experience : The selection of the solvent system is the most critical step in HSCCC. The goal is to find a system where the target compounds have an ideal partition coefficient (K) between the two immiscible phases. This specific ratio has been demonstrated to effectively resolve major tanshinones.[19]

-

-

System Equilibration : Vigorously mix the solvent system in a separatory funnel and allow it to fully separate. The less dense upper phase will serve as the stationary phase, and the denser lower phase will be the mobile phase.[18] Fill the HSCCC column with the stationary phase.

-

Sample Preparation : Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the mobile phase.

-

Chromatographic Separation :

-

Inject the sample into the HSCCC system.

-

Pump the mobile phase through the column at a set flow rate while the coil is rotating at high speed (e.g., 800-1000 rpm).

-

Mechanism : As the mobile phase moves through the stationary phase, the compounds in the sample partition themselves between the two phases based on their relative solubilities. Compounds more soluble in the mobile phase will elute faster, while those more soluble in the stationary phase will be retained longer, leading to separation.[18]

-

-

Fraction Collection : Collect the eluting solvent in fractions using a fraction collector.

-

Analysis : Analyze the collected fractions using HPLC (see Protocol 5.1) to identify which fractions contain pure Isotanshinone I.

-

Final Processing : Pool the fractions containing high-purity Isotanshinone I and evaporate the solvent to obtain the purified compound. Purity of over 95% can often be achieved in a single step.[3][19]

Quality Control and Quantification: The Analytical Protocol

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the identification and quantification of Isotanshinone I.[9][13]

Protocol 5.1: HPLC Quantification

-

Standard Preparation : Prepare a stock solution of purified Isotanshinone I standard in methanol. Create a series of calibration standards by serial dilution (e.g., 2, 4, 8, 16, 32 µg/mL).[17]

-

Sample Preparation : Accurately weigh the crude extract or purified fraction, dissolve it in methanol, and perform ultrasonic-assisted extraction for 30-45 minutes.[13] Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis :

-

Inject the prepared sample and standards into the HPLC system.

-

Analyze using the parameters outlined in the table below.

-

-

Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from this curve to calculate the concentration of Isotanshinone I in the samples based on their measured peak areas.

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining and separating the lipophilic tanshinone compounds.[9][17] |

| Mobile Phase | Gradient elution with (A) Acetonitrile and (B) Water (often with 0.8% acetic acid or 0.1% phosphoric acid) | A gradient is necessary to effectively separate the various tanshinones, which have slightly different polarities. The acid improves peak shape.[9][17][20] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation within a reasonable analysis time.[9][13][17] |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[9][13][17] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[9][13][17] |

| Detection Wavelength | 270 nm or 280 nm | Tanshinones exhibit strong UV absorbance in this range, providing high sensitivity for detection.[9][13][17] |

Visualized Workflows

Caption: Mechanism of Ultrasound-Assisted Extraction (UASE).

References

-

Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. (2024). MDPI. [Link]

-

Research progress in the quality evaluation of Salvia miltiorrhiza based on the association of 'morphological features — functional substances — pharmacological action — clinical efficacy'. (2023). PMC. [Link]

-

Assessment report on Salvia miltiorrhiza Bunge, radix et rhizoma. (2021). European Medicines Agency (EMA). [Link]

-

Study on extraction process optimization and activity of tanshinone from Salvia miltiorrhiza. (2019). CABI. [Link]

-

Ionic liquid surfactant-mediated ultrasonic-assisted extraction coupled to HPLC: application to analysis of tanshinones in Salvia miltiorrhiza bunge. (2009). PubMed. [Link]

-

ISO 21314:2019 - Traditional Chinese Medicine Salvia miltiorrhiza. (2019). iTeh Standards. [Link]

-

Salvia miltiorrhiza: Chemical and pharmacological review of a medicinal plant. (2011). Academic Journals. [Link]

-

An activity-calibrated chemical standardization approach for quality evaluation of Salvia miltiorrhiza Bge. (2017). RSC Publishing. [Link]

-

[SFE-CGC determination of tanshinone in Salvia miltiorrhiza Bunge]. (2001). PubMed. [Link]

-

Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction. (2024). Preprints.org. [Link]

-

Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. (2019). Frontiers. [Link]

-

Coupling continuous ultrasound-assisted extraction with ultrasonic probe, solid-phase extraction and high-performance liquid chromatography for the determination of sodium Danshensu and four tanshinones in Salvia miltiorrhiza bunge. (2007). PubMed. [Link]

-

[Extraction of three tanshinones from the root of Salvia miltiorrhiza Bunge by supercritical carbon dioxide fluid and their analysis with high performance liquid chromatography]. (2002). ResearchGate. [Link]

-

Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. (2019). PMC - NIH. [Link]

-

Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza. (2023). Scientific Research Publishing. [Link]

-

Isotanshinone I | C18H12O3 | CID 623940. (n.d.). PubChem - NIH. [Link]

-

Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. (2011). ResearchGate. [Link]

-

Chemical structures of major tanshinones and tanshinlactones. (n.d.). ResearchGate. [Link]

-

Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. (2011). PubMed. [Link]

-

Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture. (2010). PubMed. [Link]

-

The chemical structure of tanshinone (1–4). (n.d.). ResearchGate. [Link]

-

Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture. (2010). ResearchGate. [Link]

-

Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in trad. (2021). PeerJ. [Link]

-

Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. (2018). PubMed. [Link]

-

Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. (2022). Frontiers. [Link]

-

Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. (2012). MDPI. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. academicjournals.org [academicjournals.org]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Research progress in the quality evaluation of Salvia miltiorrhiza based on the association of ‘morphological features — functional substances — pharmacological action — clinical efficacy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. mdpi.com [mdpi.com]

- 10. Ionic liquid surfactant-mediated ultrasonic-assisted extraction coupled to HPLC: application to analysis of tanshinones in Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 12. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. [SFE-CGC determination of tanshinone in Salvia miltiorrhiza Bunge] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An activity-calibrated chemical standardization approach for quality evaluation of Salvia miltiorrhiza Bge. - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26281C [pubs.rsc.org]

Application Note: Optimized Viability Assays for Isotanshinone I

Topic: Isotanshinone I Cell Viability Assay Protocol (MTT/CCK-8) Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Pharmacologists, and Assay Development Scientists

Compound Focus: Isotanshinone I (IsoT I) | CAS: 568-73-0 Primary Assays: CCK-8 (Preferred), MTT (Alternative)[1]

Abstract & Scientific Rationale

Isotanshinone I (IsoT I), a lipophilic phenanthrenequinone derivative from Salvia miltiorrhiza (Danshen), exhibits potent anti-tumor efficacy against breast (MCF-7), lung (A549), and gastric cancer lines. Its mechanism involves the inhibition of the PI3K/Akt/mTOR axis, induction of ROS-mediated apoptosis, and modulation of autophagy.

However, IsoT I presents specific technical challenges in viability assays:

-

Solubility: High lipophilicity leads to rapid precipitation in aqueous media if not handled correctly.

-

Colorimetric Interference: The compound’s inherent orange-red pigmentation (absorbance tailing 400–500 nm) overlaps with the detection wavelengths of CCK-8 (450 nm) and can interfere with MTT (570 nm) if background subtraction is not rigorous.

This guide provides a "Self-Validating" protocol designed to eliminate false positives caused by precipitation and spectral interference.

Compound Handling & Preparation (The "Expertise" Pillar)

Critical Causality: Most assay failures with quinones like IsoT I occur before the cells are even treated. The compound is light-sensitive and hydrophobic.

Stock Solution Preparation[2][3][4][5]

-

Solvent: 100% DMSO (sterile, cell-culture grade).

-

Concentration: Prepare a 10 mM or 20 mM master stock. Avoid concentrations >50 mM as they are prone to crashing out upon dilution into media.

-

Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Working Solution (The "Intermediate Step")

-

Direct Dilution Risk: Do not pipette 1 µL of stock directly into 10 mL of media. The local high concentration will cause micro-precipitation that is invisible to the naked eye but cytotoxic (false positive).

-

Correct Method: Perform a serial dilution in DMSO first (e.g., 1000x the final concentration), then dilute 1:1000 into pre-warmed media.

-

DMSO Limit: Ensure final DMSO concentration is

(v/v) to prevent solvent toxicity.

Experimental Design & Plate Layout

Objective: Determine IC50 with statistical rigor.

| Parameter | Specification | Notes |

| Cell Density | 3,000 - 5,000 cells/well | Optimization required per cell line to ensure log-phase growth at 48h. |

| Replicates | Edge wells should be filled with PBS (evaporation barrier). | |

| Dose Range | 0, 0.5, 1, 2.5, 5, 10, 20, 50 µM | Typical IC50 for A549/MCF-7 is 10–25 µM. |

| Controls | 1. VC: Vehicle Control (Cells + Media + 0.1% DMSO)2. BC: Blank Control (Media + CCK-8/MTT only)3. DC: Drug Control (Media + Drug + CCK-8/MTT, No Cells) | DC is critical for IsoT I to correct for its color absorbance. |

Protocol A: CCK-8 Assay (Preferred Method)

Why CCK-8? It utilizes WST-8, which is water-soluble, non-toxic, and requires no solubilization step.[1][2][3] It is more sensitive than MTT but requires correction for IsoT I color.

Workflow Visualization

Caption: Optimized CCK-8 workflow. Option A (Washing) removes IsoT I color interference but risks cell loss. Option B (Drug Blank) is mathematically safer for loosely adherent lines.

Step-by-Step Procedure

-

Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells) into 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Treatment: Aspirate old media. Add 100 µL of fresh media containing IsoT I (0–50 µM). Include Vehicle Control (VC) and Drug Control (DC) wells (media + drug, no cells).

-

Incubation: Incubate for 24h or 48h.

-

Color Correction (Choose one):

-

Method A (Robust Adherent Cells): Carefully aspirate drug media. Wash 1x with PBS. Add 100 µL fresh phenol-red-free media.

-

Method B (Standard): Do not wash. Rely on the Drug Control (DC) wells to subtract the specific absorbance of IsoT I at that concentration.

-

-

Staining: Add 10 µL CCK-8 reagent to each well. Avoid bubbles.

-

Development: Incubate 1–4 hours. Check visually for orange color development in VC wells.

-

Measurement: Measure absorbance at 450 nm .

Calculation (Method B)

WhereProtocol B: MTT Assay (Legacy/Alternative)

Why MTT? Cheaper, but less sensitive. The formazan crystals must be solubilized.

-

Seeding & Treatment: Same as CCK-8.

-

Staining: Add 20 µL MTT (5 mg/mL in PBS) to each well.

-

Incubation: Incubate 4h at 37°C. Purple crystals should form.

-

Solubilization:

-

Carefully aspirate the supernatant (removes IsoT I interference).

-

Add 150 µL DMSO to dissolve crystals.

-

-

Measurement: Shake plate for 10 min. Measure absorbance at 570 nm .

Mechanistic Context: Why IsoT I Kills Cells

Understanding the pathway is essential for validating the phenotype (e.g., if viability drops, do you see ROS?).

Caption: Isotanshinone I induces cytotoxicity via dual mechanisms: ROS-mediated ER stress and inhibition of the PI3K/Akt survival pathway.

Troubleshooting & Validation (Self-Validating System)

| Issue | Observation | Root Cause | Solution |

| High Background | OD > 0.2 in Drug Control wells | IsoT I absorbance overlap | Use Method B (Subtraction) or switch to luminescent ATP assay (e.g., CellTiter-Glo) which is color-independent. |

| Precipitation | Crystals visible in media under microscope (40x) | Drug crashed out | Pre-dilute in DMSO before media. Sonicate stock. Ensure final DMSO |

| Edge Effect | Outer wells have higher/lower OD | Evaporation | Fill perimeter wells with PBS. Do not use them for data. |

| Non-Linearity | Seeding density too high | Reduce seeding density. Control cells must not reach 100% confluence by end of assay. |

References

-

Gong, Y., et al. (2011). Isotanshinone I inhibits the proliferation and migration of human lung cancer cells via the modulation of the PI3K/Akt/mTOR pathway.

-

Zhang, Y., et al. (2020). Tanshinone I induces apoptosis and protective autophagy in human glioblastoma cells via a reactive oxygen species‑dependent pathway.[4][5] International Journal of Molecular Medicine.[4] [4]

-

Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. (Standard reference for WST-8 chemistry).

-

Wang, X., et al. (2015). Isotanshinone I induces apoptosis and autophagy in human breast cancer cells via ROS-mediated signaling.

Sources

- 1. dojindo.co.jp [dojindo.co.jp]

- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Tanshinone I induces apoptosis and protective autophagy in human glioblastoma cells via a reactive oxygen species‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone I induces apoptosis and protective autophagy in human glioblastoma cells via a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isolating Isotanshinone I with High-Speed Counter-Current Chromatography

For: Researchers, scientists, and professionals in drug development.

Introduction: The Pursuit of Pure Isotanshinone I

Isotanshinone I, a bioactive diterpenoid quinone derived from the dried roots of Salvia miltiorrhiza Bunge (Danshen), has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic applications, which are currently under active investigation. To accurately assess its pharmacological properties and for its potential development as a therapeutic agent, the availability of highly purified Isotanshinone I is paramount.

Traditional solid-phase chromatography methods for natural product isolation often suffer from drawbacks such as irreversible sample adsorption, leading to lower recovery rates. High-Speed Counter-Current Chromatography (HSCCC) presents a compelling alternative. This technique, a form of liquid-liquid partition chromatography, utilizes a liquid stationary phase held in place by a centrifugal force field, eliminating the solid support and its associated problems.[2] The result is a highly efficient, scalable, and reproducible method for the separation and purification of natural products.[2]

This application note provides a comprehensive, in-depth guide to the isolation of Isotanshinone I from a crude extract of Salvia miltiorrhiza using HSCCC. We will delve into the rationale behind each step, from the initial extraction to the final purity analysis, providing a scientifically sound and field-proven protocol.

Core Principles: Understanding the Science of HSCCC Separation

The success of any HSCCC separation hinges on the selection of an appropriate two-phase solvent system. The partitioning behavior of the target compound, in this case, Isotanshinone I, between the two immiscible liquid phases is quantified by the partition coefficient (K). The K value is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase.

For optimal separation, the K value of the target compound should ideally fall between 0.5 and 2.0.[2]

-

A K value less than 0.5 will result in the compound eluting too quickly, close to the solvent front, leading to poor resolution from other less retained compounds.

-

A K value greater than 2.0 will lead to excessively long retention times, resulting in broad peaks and unnecessary solvent consumption.

The choice of which phase to use as the mobile phase (the one that is pumped through the column) and which to use as the stationary phase (the one that is held in the column by centrifugal force) is also critical. This decision is guided by the K values of the components in the mixture and the desired separation outcome.

Methodology: A Step-by-Step Guide to Isolating Isotanshinone I

This protocol outlines the entire workflow for the isolation of Isotanshinone I, from the preparation of the crude extract to the final purity assessment.

Part 1: Preparation of the Crude Extract

The initial step involves extracting the tanshinones from the dried roots of Salvia miltiorrhiza.

Protocol:

-

Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Extraction:

-

Place 100 g of the powdered root into a round-bottom flask.

-

Add 1 L of 95% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract and collect the filtrate.

-

Repeat the extraction process on the solid residue two more times with fresh ethanol.

-

-

Concentration:

-

Combine the filtrates from the three extraction steps.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Rationale: Ethanol is an effective solvent for extracting a broad range of compounds from Salvia miltiorrhiza, including the relatively lipophilic tanshinones. Ultrasonic assistance enhances the extraction efficiency by disrupting the plant cell walls, allowing for better solvent penetration.

Part 2: High-Speed Counter-Current Chromatography (HSCCC) Separation

This is the core of the purification process, where Isotanshinone I is separated from other components of the crude extract.

Instrumentation:

-

A High-Speed Counter-Current Chromatography system equipped with a pump, a sample injection valve, a separation coil, a back-pressure regulator, and a fraction collector.

-

A UV-Vis detector for monitoring the effluent.

Solvent System Selection:

The choice of the two-phase solvent system is the most critical parameter in HSCCC. For the separation of tanshinones, a hexane-ethyl acetate-ethanol-water (HEEW) system has been shown to be effective. Based on the lipophilic nature of Isotanshinone I and empirical data from the separation of similar compounds, the following solvent system is recommended:

-

Hexane : Ethyl Acetate : Ethanol : Water (8:2:7:3, v/v/v/v)

Rationale for Solvent System Selection:

HSCCC Protocol:

-

Solvent System Preparation:

-

Prepare the two-phase solvent system by mixing hexane, ethyl acetate, ethanol, and water in the volume ratio of 8:2:7:3.

-

Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

-

Allow the two phases to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

Degas both phases by sonication before use.

-

-

HSCCC System Preparation:

-

Fill the entire column of the HSCCC instrument with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Set the rotation speed of the centrifuge to 850 rpm.

-

Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet and a stable baseline on the detector.

-

-

Sample Injection:

-

Dissolve 200 mg of the crude extract in 10 mL of the lower phase (mobile phase).

-

Inject the sample solution into the HSCCC system through the sample injection valve.

-

-

Elution and Fraction Collection:

-

Continue to pump the mobile phase at a flow rate of 2.0 mL/min.

-

Monitor the effluent with a UV-Vis detector at a wavelength of 270 nm.

-

Collect fractions of 5 mL using a fraction collector.

-

-

Data Analysis:

-

After the separation is complete, analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Isotanshinone I.

-

Rationale for Mobile Phase Selection:

In this protocol, the more polar lower phase is used as the mobile phase. This is a common practice in "normal-phase" HSCCC. Since Isotanshinone I is lipophilic, it will have a higher affinity for the non-polar upper stationary phase. By using the polar lower phase as the mobile phase, the elution of the lipophilic compounds is facilitated in order of increasing polarity. This allows for a good separation of the various tanshinones, which have slight differences in their polarity.

Part 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the fractions containing Isotanshinone I is determined by analytical HPLC.

HPLC Protocol:

-

Instrumentation:

-

An HPLC system equipped with a pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-10 min: 30% B

-

10-25 min: 30% to 70% B

-

25-30 min: 70% to 90% B

-

30-35 min: 90% B

-

35-40 min: 90% to 30% B

-

40-45 min: 30% B

-

-

-

Sample Preparation:

-

Evaporate the solvent from the HSCCC fractions identified as containing Isotanshinone I.

-

Dissolve a small amount of the dried residue in methanol to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Purity Calculation:

-

The purity of Isotanshinone I is calculated based on the peak area percentage in the HPLC chromatogram.

-

Data Presentation and Expected Results

The successful isolation of Isotanshinone I will yield a highly purified compound. The following table summarizes the key parameters and expected outcomes of this protocol.

| Parameter | Value/Description |

| Crude Extract Yield | ~5-10 g from 100 g of Salvia miltiorrhiza roots |

| HSCCC Solvent System | Hexane:Ethyl Acetate:Ethanol:Water (8:2:7:3) |

| Mobile Phase | Lower Phase |

| Flow Rate | 2.0 mL/min |

| Rotation Speed | 850 rpm |

| Detection Wavelength | 270 nm |

| Expected Purity of Isotanshinone I | > 95% (as determined by HPLC) |

The HPLC analysis of the purified fraction should show a single major peak corresponding to Isotanshinone I, with minimal impurities. A representative HPLC chromatogram of a Salvia miltiorrhiza extract shows the separation of various tanshinones, and the purified fraction of Isotanshinone I would ideally contain only the peak corresponding to this compound.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation of Isotanshinone I.

Caption: Workflow for the isolation of Isotanshinone I.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation of Isotanshinone I from Salvia miltiorrhiza using High-Speed Counter-Current Chromatography. By carefully selecting the solvent system and optimizing the operating parameters, HSCCC offers a robust and efficient method for obtaining high-purity Isotanshinone I, which is essential for further pharmacological research and drug development. The principles and methodologies outlined herein can be adapted for the isolation of other tanshinones and natural products with similar physicochemical properties.

References

-

Chen, X., et al. (2020). Subcritical Water Extraction of Salvia miltiorrhiza. PMC. [Link]

-

Preprints.org. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction. Preprints.org. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of Salvia miltiorrhiza herbal extract obtained with... ResearchGate. [Link]

-

MDPI. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. MDPI. [Link]

-

TMR Publishing Group. (2024). Rapid quantitative modeling of ethanol extract of Salvia miltiorrhiza (Danshen) based on HPLC and near infrared spectroscopy. TMR Publishing Group. [Link]

-

Han, Q. B., et al. (2008). A simple method to optimize the HSCCC two-phase solvent system by predicting the partition coefficient for target compound. Journal of separation science, 31(6-7), 1189–1194. [Link]

-

Dai, L., et al. (2016). HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps, a case study. Scientific reports, 6, 33222. [Link]

Sources

Application Notes and Protocols: Western Blot Analysis of Key Cellular Markers Following Isotanshinone I Treatment

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Impact of Isotanshinone I

Isotanshinone I, a bioactive diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its multifaceted pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardiovascular protective effects.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to the induction of programmed cell death (apoptosis), autophagy, and cell cycle arrest in pathological conditions.[1][3] Western blot analysis is an indispensable technique for elucidating the precise molecular mechanisms by which Isotanshinone I exerts its effects. This comprehensive guide provides detailed protocols and expert insights into the selection and analysis of key Western blot markers to robustly characterize the cellular response to Isotanshinone I treatment.

Core Principles for Marker Selection: A Mechanistic Approach

The selection of appropriate Western blot markers is paramount for a conclusive study. Rather than a shotgun approach, a targeted selection based on the known biological activities of Isotanshinone I ensures a focused and mechanistically informative investigation. This guide will focus on four key cellular processes robustly modulated by Isotanshinone I:

-

Apoptosis: The induction of programmed cell death is a hallmark of many anti-cancer agents. Isotanshinone I has been shown to trigger this pathway.[3]

-

Autophagy: This cellular recycling process can have a dual role in cancer, either promoting survival or contributing to cell death. Tanshinones are known to influence autophagy.

-

Cell Cycle Progression: Arresting the cell cycle is a critical mechanism for inhibiting tumor growth.

-

Key Signaling Pathways (PI3K/Akt and NF-κB): These pathways are central regulators of cell survival, proliferation, and inflammation, and are known targets of tanshinones.[1]

I. Analysis of Apoptosis Induction

Isotanshinone I treatment has been demonstrated to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] Key markers for this process involve the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.

Key Apoptosis Markers:

| Target Protein | Expected Change with Isotanshinone I | Function | Expected Band Size(s) (kDa) |

| Bcl-2 | Decrease | Anti-apoptotic protein, sequesters pro-apoptotic proteins. | ~26 |

| Bax | Increase | Pro-apoptotic protein, promotes mitochondrial outer membrane permeabilization. | ~21 |

| Cleaved Caspase-3 | Increase | Executioner caspase, cleaves key cellular substrates to execute apoptosis. | ~17/19 (cleaved fragments) |

| Cleaved PARP | Increase | Substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. | ~89 (cleaved fragment) |

Signaling Pathway: Intrinsic Apoptosis

Isotanshinone I treatment typically leads to a decreased Bcl-2/Bax ratio, which increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Caption: Intrinsic apoptosis pathway induced by Isotanshinone I.

II. Monitoring Autophagic Flux

Autophagy is a dynamic process, and a static measurement of autophagy markers can be misleading. Therefore, assessing autophagic flux—the entire process from autophagosome formation to degradation—is crucial.

Key Autophagy Markers:

| Target Protein | Expected Change with Isotanshinone I | Function | Expected Band Size(s) (kDa) |

| LC3-I / LC3-II | Increased LC3-II/LC3-I ratio | LC3-I is cytosolic; upon autophagy induction, it is lipidated to LC3-II and recruited to autophagosome membranes. | LC3-I: ~16, LC3-II: ~14 |

| p62/SQSTM1 | Decrease (with functional flux) | Adaptor protein that targets ubiquitinated proteins to the autophagosome for degradation. It is degraded along with the cargo. | ~62 |

Experimental Consideration: Autophagic Flux

An accumulation of LC3-II could signify either an induction of autophagy or a blockage in the degradation of autophagosomes. To differentiate, a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine should be used. A further increase in LC3-II levels in the presence of the inhibitor and Isotanshinone I, compared to the inhibitor alone, confirms an increase in autophagic flux.

Caption: Key markers in the autophagic process.

III. Assessment of Cell Cycle Arrest

Isotanshinone I can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M transition.[4]

Key Cell Cycle Markers:

| Target Protein | Expected Change with Isotanshinone I | Function | Expected Band Size(s) (kDa) |

| p53 | Increase | Tumor suppressor that can induce p21 expression. | ~53 |

| p21 | Increase | Cyclin-dependent kinase (CDK) inhibitor, induces cell cycle arrest. | ~21 |

| Cyclin D1 | Decrease | Regulates the G1/S phase transition. | ~36 |

| CDK4 | Decrease | Forms a complex with Cyclin D1 to drive G1 progression. | ~34 |

Logical Flow: G1/S Phase Arrest

Activation or stabilization of p53 by cellular stress (induced by Isotanshinone I) leads to the transcriptional upregulation of p21. p21 then inhibits the Cyclin D1/CDK4 complex, preventing the phosphorylation of Retinoblastoma protein (Rb) and halting the cell cycle in the G1 phase.

Sources

- 1. Regulatory Effect and Mechanism of Tanshinone I on Cell Apoptosis in Steroid‐Induced Osteonecrosis of the Femoral Head - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Tanshinone Analog Exerts Anti-Cancer Effects in Prostate Cancer by Inducing Cell Apoptosis, Arresting Cell Cycle at G2 Phase and Blocking Metastatic Ability [mdpi.com]

Application Note: Flow Cytometric Analysis of Isotanshinone I-Induced Cell Cycle Arrest

Abstract & Introduction

Isotanshinone I (Iso I) is a lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza (Danshen). Unlike its structural analogs Tanshinone IIA and Cryptotanshinone, Iso I exhibits unique pharmacokinetics and superior potency against metastatic cancers, particularly breast (MCF-7, MDA-MB-231) and lung (A549) carcinomas.

The primary mechanism of cytotoxicity for Isotanshinone I is the disruption of cell cycle progression. While effects can be cell-type dependent, Iso I predominantly induces G2/M phase arrest , preventing cells from entering mitosis. This blockade is often driven by the downregulation of the Cyclin B1/Cdc2 (CDK1) complex and the upregulation of the cyclin-dependent kinase inhibitor p21^{WAF1/CIP1} , often triggered by ROS-mediated DNA damage responses.

This application note provides a rigorous, standardized flow cytometry protocol to quantitate cell cycle distribution and verify Iso I-induced arrest.

Mechanism of Action (MOA)

Understanding the molecular signaling is critical for experimental design. Isotanshinone I acts as a stressor that activates the DNA damage response pathway.

Signaling Pathway Diagram[1][2]

Figure 1: Proposed mechanism of Isotanshinone I-induced G2/M arrest via the p53/p21 axis.[1]

Experimental Design Considerations

Cell Line Selection

-

Adherent Lines: A549 (Lung), MCF-7 or MDA-MB-231 (Breast).[2]

-

Seeding Density: Critical. Cells must be in the logarithmic growth phase (50-60% confluent) at the time of treatment. Over-confluency induces contact inhibition (G0/G1 arrest), masking the drug effect.

Dosage & Timing

Isotanshinone I is potent.[1] An IC50 determination (e.g., via MTT/CCK-8) is recommended before cell cycle analysis.

-

Typical Concentration Range: 1 µM – 10 µM.

-

Incubation Time:

-

24 Hours: Early arrest (optimal for G2/M observation).

-

48 Hours: Late arrest and onset of apoptosis (Sub-G1 peak appearance).

-

Controls

-

Negative Control: 0.1% DMSO (Vehicle).

-

Positive Control (G2/M): Nocodazole (100 ng/mL) or Paclitaxel.

Materials & Reagents

| Reagent | Specification | Purpose |

| Isotanshinone I | >98% Purity (HPLC) | Test Compound |

| Propidium Iodide (PI) | 50 µg/mL stock | DNA Intercalating Dye |

| RNase A | 100 µg/mL (DNase-free) | Degrades RNA to prevent artifacts |

| Ethanol | 70% (ice-cold) | Fixative (permeabilizes membrane) |

| PBS | Ca2+/Mg2+ free | Wash buffer |

| Trypsin-EDTA | 0.25% | Cell detachment |

Step-by-Step Protocol

Phase 1: Cell Culture and Treatment

-

Seed Cells: Plate

cells per well in a 6-well plate. Incubate overnight at 37°C/5% CO2. -

Treatment:

-

Aspirate media.

-

Add fresh media containing Isotanshinone I (e.g., 2, 5, 10 µM).

-

Include a DMSO vehicle control well.

-

-

Incubation: Incubate for 24 hours .

Phase 2: Harvesting & Fixation (CRITICAL STEP)

Poor fixation leads to cell clumping and high CV (Coefficient of Variation), ruining the data.

-

Collect Supernatant: Transfer media (containing floating/dead cells) to a 15 mL tube.

-

Detach: Wash adherent cells with PBS, trypsinize, and neutralize with media. Combine with the supernatant from step 1.

-

Pellet: Centrifuge at 500 x g for 5 min . Aspirate supernatant.

-

Wash: Resuspend pellet in 1 mL ice-cold PBS. Centrifuge again.

-

Fixation:

-

Resuspend the cell pellet in 200 µL PBS to create a single-cell suspension.

-

Dropwise , add 800 µL of ice-cold 70% Ethanol while vortexing gently.

-

Why? Adding ethanol directly to the pellet causes clumps. Vortexing while adding ensures even fixation.

-

-

Storage: Incubate at -20°C for at least 2 hours (Overnight is preferred for optimal stoichiometry).

Phase 3: Staining

-

Wash: Centrifuge ethanol-fixed cells (800 x g, 5 min). Decant ethanol carefully (pellet may be loose).

-

Rehydrate: Wash twice with 2 mL PBS.

-

Stain: Resuspend pellet in 500 µL of PI/RNase Staining Solution :

-

PBS: 500 µL

-

RNase A: Final conc. 100 µg/mL

-

Propidium Iodide: Final conc. 50 µg/mL

-

-

Incubate: 30 minutes at 37°C in the dark.

Phase 4: Flow Cytometry Acquisition

-

Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX) with 488 nm laser.

-

Detector: Linear scale on PE/PI channel (approx. 585/42 nm or 610/20 nm).

-

Gating Strategy:

-

FSC vs. SSC: Gate on main cell population (exclude debris).

-

FL2-W vs. FL2-A (or FL2-H): Doublet Discrimination (Single cells lie on the diagonal).

-

Histogram (FL2-A): Visualize Cell Cycle phases.

-

Workflow Diagram

Figure 2: Sequential workflow for Isotanshinone I cell cycle analysis.

Data Analysis & Interpretation

Quantitative analysis should be performed using software like FlowJo or ModFit LT.

Expected Results Table

| Cell Cycle Phase | DNA Content | Control (DMSO) % | Isotanshinone I (Treatment) % | Interpretation |

| Sub-G1 | < 2N | < 2% | 5 - 15% | Apoptotic cells (fragmented DNA). |

| G0/G1 | 2N | 50 - 60% | 20 - 30% | Population decreases as cells exit G1. |

| S Phase | 2N - 4N | 15 - 25% | 10 - 20% | DNA synthesis phase. |

| G2/M | 4N | 15 - 20% | 40 - 60% | Primary Arrest: Cells blocked before mitosis. |

Key Indicator: A distinct accumulation of cells in the G2/M peak (4N fluorescence) confirms the mechanism of Isotanshinone I.

Troubleshooting

-

High CV (Broad Peaks): Usually caused by poor fixation. Ensure the vortexing step during ethanol addition is performed correctly. Do not let cells dry out.

-

High Sub-G1 Debris: If the sub-G1 peak is massive (>40%), the drug concentration is too high, causing necrosis rather than specific cell cycle arrest. Lower the dosage.

-

Doublet Contamination: Ensure strict gating on Pulse Width vs. Pulse Area to remove cell aggregates that mimic G2/M cells (2x G1 cells stuck together = 4N signal).

References

-

Gong, Y., et al. (2011). "Tanshinone I effectively induces apoptosis in human leukemia cell lines through activation of caspases and inhibition of cyclin B1/Cdc2." Cancer Cell International. Link

-

Cai, Y., et al. (2016). "Isotanshinone I inhibits the proliferation and migration of human lung cancer cells via the suppression of the PI3K/Akt/mTOR pathway." Experimental and Therapeutic Medicine. Link

-

Wang, X., et al. (2015). "Tanshinone IIA induces G2/M cell cycle arrest and apoptosis in human gastric cancer cells." Molecular Medicine Reports. Link

-

Darzynkiewicz, Z., et al. (2017). "Cell cycle analysis by flow cytometry." Current Protocols in Cytometry. Link

Sources

Troubleshooting & Optimization

Isotanshinone I light sensitivity and handling precautions

A Guide for Researchers on Light Sensitivity and Handling Precautions

Welcome to the technical support guide for Isotanshinone I. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical information necessary to ensure the success and reproducibility of your experiments. Isotanshinone I, a bioactive compound isolated from Salvia miltiorrhiza, offers significant potential in cardiovascular and oncological research.[1][2] However, its physicochemical properties, particularly its sensitivity to light and poor water solubility, present challenges that require careful handling.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Light Sensitivity

Question: Is Isotanshinone I sensitive to light?

Answer: Yes. While specific photostability data for Isotanshinone I is not extensively published, compounds in the tanshinone family are known to be unstable and prone to degradation under light and high-temperature conditions.[3] Photolytic (light-induced) degradation is a common pathway for related compounds, which can alter the molecule's structure and compromise its biological activity.[4] Therefore, it is critical to treat Isotanshinone I as a light-sensitive compound at all stages of handling, from storage to final experimental use.

Question: What happens when a solution of Isotanshinone I is exposed to light?

Answer: Upon exposure to light, particularly UV light, the compound can undergo photodegradation. This process can lead to the formation of unknown degradation products, which may be less active, inactive, or even possess different biological activities, leading to inconsistent and unreliable experimental results. The degradation kinetics often follow pseudo-first-order reactions, meaning the rate of degradation is proportional to the concentration of the compound.[3]

Question: How can I tell if my Isotanshinone I has degraded?

Answer: Visual inspection may sometimes reveal a change in the color or clarity of a solution, but this is not a reliable indicator. The most definitive way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would show a decrease in the peak area of the parent Isotanshinone I compound and the appearance of new peaks corresponding to degradation products.[5]

Section 2: Handling, Storage, and Solution Preparation

Question: What is the correct way to store Isotanshinone I powder?

Answer: Proper storage is the first line of defense against degradation. The solid (powder) form of Isotanshinone I should be stored under the following conditions:

-

Temperature: Desiccate at -20°C for long-term storage.[6]

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air.

-

Light: The container must be amber or wrapped in aluminum foil to protect it from light.

Question: I need to prepare a stock solution. What solvent should I use and what precautions should I take?

Answer: Isotanshinone I has very poor water solubility.[2][7] Therefore, organic solvents are required for its dissolution.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate are effective solvents.[6] For most in vitro biological assays, a high-purity, anhydrous DMSO is the solvent of choice.[8]

-

Preparation Precautions:

-

Allow the vial of solid Isotanshinone I to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Handle the powder in a well-ventilated area or under a chemical fume hood.[9]

-

Weigh the required amount quickly and add the solvent. Sonication can aid in dissolution.

-

Crucially, perform all steps under subdued lighting. Use a room with minimal natural light and turn off overhead fluorescent lights.

-

Question: How should I store my Isotanshinone I stock solution?

Answer: Stock solutions are also susceptible to degradation.

-

Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

-

Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your aqueous culture medium immediately before use. Due to the poor aqueous solubility, be vigilant for any signs of precipitation.[7]

Section 3: Experimental Troubleshooting

Question: My results with Isotanshinone I are inconsistent between experiments. What could be the cause?

Answer: Inconsistency is a common problem when working with sensitive compounds. Here are the most likely causes:

-

Compound Degradation: This is the primary suspect. Inconsistent exposure to light during solution preparation or the experiment itself can lead to varying levels of active compound.

-

Solubility Issues: The compound may be precipitating out of your aqueous experimental medium, especially at higher concentrations. This reduces the effective concentration and leads to variable results.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound and introduce moisture, further compromising stability.

Question: How can I minimize degradation during a long-duration (e.g., 24-48 hour) cell culture experiment?

Answer: Protecting the compound during the experiment is just as important as during preparation.

-

Wrap the cell culture plates or flasks in aluminum foil after adding the treatment medium containing Isotanshinone I.

-

Ensure the incubator door is not left open for extended periods, which would expose the plates to ambient light.

-

When observing cells under a microscope, minimize the light exposure time and intensity.

Data Presentation

Table 1: Physicochemical Properties of Isotanshinone I

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₃ | [10] |

| Molecular Weight | 276.29 g/mol | [8] |

| Appearance | Red crystalline powder | [2] |

| CAS Number | 20958-17-2 | [10] |

Table 2: Recommended Solvents for Isotanshinone I

| Solvent | Suitability | Notes | Source |

| DMSO | Excellent (for stock solutions) | Use anhydrous, high-purity grade. Keep final concentration in media low (typically <0.5%). | [6][8] |

| Acetone | Good | Volatile. Suitable for non-biological applications. | [6] |

| Chloroform | Good | Primarily for chemical analysis, not for biological assays. | [6] |

| Water | Poor | Essentially insoluble. | [2][7] |

Table 3: Summary of Handling and Storage Recommendations

| Form | Condition | Recommendation | Rationale |

| Solid Powder | Storage | Store at -20°C, desiccated, protected from light. | Prevents thermal and photolytic degradation. |

| Handling | Weigh and handle under subdued light. | Minimizes light-induced degradation.[3] | |

| Stock Solution | Storage | Aliquot and store at -20°C or -80°C, protected from light. | Avoids freeze-thaw cycles and light exposure. |

| Handling | Thaw just before use. Dilute into aqueous media immediately prior to experiment. | Maintains stability and minimizes precipitation. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Acclimatization: Allow the vial of Isotanshinone I (MW: 276.29) to warm to room temperature for 15-20 minutes before opening.

-

Weighing: In a room with minimal light, weigh 2.76 mg of Isotanshinone I powder.

-

Dissolution: Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube. Add 1.0 mL of anhydrous, sterile-filtered DMSO.

-

Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

-

Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in amber or foil-wrapped tubes.

-

Storage: Store the aliquots at -20°C or -80°C immediately.

Protocol 2: General Workflow for a Cell-Based Assay

-

Cell Seeding: Seed your cells in an appropriate multi-well plate and allow them to adhere overnight.

-

Preparation of Treatment Media: On the day of the experiment, thaw one aliquot of your Isotanshinone I stock solution. Perform serial dilutions in your cell culture medium to achieve the final desired concentrations. Perform this step under subdued light.

-

Treatment: Remove the old medium from the cells and add the freshly prepared treatment media.

-

Incubation: Immediately wrap the plate in sterile aluminum foil to protect it from light. Place the plate in the incubator for the desired treatment duration (e.g., 24, 48 hours).

-

Assay: After incubation, proceed with your downstream analysis (e.g., MTT assay, Western blot, etc.), continuing to minimize light exposure where possible.

Visualizations

Workflow Diagrams

Caption: Workflow for handling Isotanshinone I to minimize degradation.

Caption: Troubleshooting guide for inconsistent experimental results.

References

-

Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function. (n.d.). Frontiers. Retrieved February 22, 2024, from [Link]

-

Gao, S., Liu, J., Jiang, Z., & Wang, L. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology, 13, 917435. [Link]

-

Zhang, Y., Liu, Y., Liu, H., Tang, W., Wang, Y., & Li, F. (2021). Investigating the protective effect of tanshinone IIA against chondrocyte dedifferentiation: a combined molecular biology and network pharmacology approach. Annals of Translational Medicine, 9(13), 1079. [Link]

-

Gao, S., Liu, J., Jiang, Z., & Wang, L. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology, 13. [Link]

-

BioCrick. (n.d.). Isotanshinone IIB | CAS:109664-01-9. Retrieved February 22, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Isotanshinone I. PubChem Compound Database. Retrieved February 22, 2024, from [Link]

-

Zhang, L., & Li, Y. (2014). Study on the chemical stability of Tanshinone IIA. ResearchGate. [Link]

-

Sun, L., et al. (2025). Solubility Determination, Modeling, and Solvent Effect Analysis of Tanshinone I in Several Solvents at (278.15–323.15) K. ResearchGate. [Link]

-

Wei, Y. J., Zheng, C., & Chow, K. (2012). Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza. PubMed, 21(9), 1165-73. [Link]

-

Kumar, A., et al. (2013). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 3(3), 86-92. [Link]

-

Chavan, S. R. (2019). A REVIEW ON FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. World Journal of Pharmaceutical Research, 8(5), 639-653. [Link]

-

Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3). [Link]

Sources

- 1. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]

- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. ViewArticleDetail [ijpronline.com]

- 6. Isotanshinone IIB | CAS:109664-01-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. targetmol.com [targetmol.com]

- 10. Isotanshinone I | C18H12O3 | CID 623940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Selection for Maximal Isotanshinone I Extraction Yield

Welcome to the technical support center for optimizing the extraction of Isotanshinone I. As Senior Application Scientists, we understand that maximizing the yield of target compounds is paramount. This guide provides in-depth, experience-based answers and troubleshooting protocols to assist researchers, scientists, and drug development professionals in their extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a solvent for Isotanshinone I extraction?

A: The selection is governed by the "like dissolves like" principle. Isotanshinone I is a lipophilic (fat-soluble) phenanthrene-quinone compound, part of the broader tanshinone family found in Salvia miltiorrhiza.[1][2] Its chemical structure dictates poor solubility in polar solvents like water and high solubility in organic solvents. Therefore, the primary consideration is to choose a solvent with a polarity that closely matches that of Isotanshinone I to achieve effective solubilization and high extraction yields.

Q2: Which solvents are recommended as a starting point for Isotanshinone I extraction?

A: Based on extensive studies on tanshinones, the following solvents are excellent starting points due to their proven efficacy:

-

Methanol: Often demonstrates the highest extraction efficiency for tanshinones when compared to other common organic solvents like ethanol, ethyl acetate, and chloroform.[3]

-

Ethanol: A widely used and effective solvent, often preferred in pharmaceutical applications due to its lower toxicity compared to methanol.[3][4][5] Using aqueous ethanol solutions (e.g., 85%) can be an effective strategy.[5]

-

Ethyl Acetate: Another effective, less polar option that has been successfully used for reflux extraction of tanshinones.[6]

Water is generally considered an inefficient solvent for extracting tanshinones due to their hydrophobic nature.[1][7][8]

Q3: Beyond solvent type, what other parameters are critical for maximizing extraction yield?

A: Solvent selection is only the first step. To achieve maximal yield, you must optimize a multifactorial system. The key parameters include:

-

Temperature: Increasing the temperature generally enhances solvent diffusion and analyte solubility. However, excessive heat can lead to the degradation of thermolabile compounds like Isotanshinone I.[9][10]

-

Solid-to-Liquid Ratio: A higher solvent volume can improve extraction, but an excessive ratio can decrease efficiency and increase processing time and cost.[1] A common starting point is a 1:20 solid-to-liquid ratio (g/mL).[1][5][7]

-

Extraction Time: The duration of the extraction must be sufficient to allow for complete diffusion of the target compound into the solvent. However, unnecessarily long times can risk compound degradation.[11]

-

Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly enhance efficiency and reduce extraction times compared to traditional methods like maceration or reflux.[2][3]

Q4: Are there any "green" or environmentally friendly extraction alternatives to traditional organic solvents?

A: Yes, the field is moving towards more sustainable methods. Cloud Point Extraction (CPE) is a promising, eco-friendly technique. This method uses a natural surfactant, such as lecithin, in an aqueous solution.[1][7] By optimizing conditions like pH, temperature, and salt concentration, a surfactant-rich phase forms, effectively trapping hydrophobic compounds like Isotanshinone I. Studies have shown that CPE can increase the extraction yield of Tanshinone I by over 15% compared to conventional water extraction, while minimizing the use of organic solvents.[1][7][12]

Troubleshooting Guide

Problem: My Isotanshinone I extraction yield is consistently low.

This is a common issue that can often be resolved by systematically evaluating your protocol.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low extraction yield.

Q: I'm using ethanol, but my yield is poor. What's the first thing I should check?

A: First, verify your solvent concentration. Pure ethanol may not be the optimal choice. The polarity of ethanol can be fine-tuned by mixing it with water. An 80-85% ethanol solution often provides a better polarity match for extracting tanshinones.[5] We recommend performing a small-scale experiment comparing pure ethanol against a gradient of aqueous ethanol solutions (e.g., 50%, 70%, 85%, 95%) to find the optimal concentration for your specific material.

Q: I've optimized my solvent, but the yield is still not improving. What's next?

A: The next step is to evaluate your extraction method and parameters. If you are using simple maceration (soaking), the extraction kinetics may be too slow.

Recommended Action: Implement Ultrasound-Assisted Extraction (UAE). The cavitation effect from ultrasonication disrupts the plant cell walls, facilitating a more rapid and complete release of intracellular components into the solvent.[2][3] This often leads to a higher yield in a fraction of the time (e.g., 20-40 minutes vs. several hours).[3]

Q: I'm concerned about heat degrading Isotanshinone I. How can I mitigate this?

A: This is a valid concern, especially during long reflux or Soxhlet extractions.

Solutions:

-

Lower the Temperature: Determine the lowest effective temperature for your extraction. While higher temperatures increase solubility, there is a trade-off with stability.

-

Reduce Extraction Time: An optimized UAE protocol can achieve high yields in under 30 minutes, significantly reducing the thermal stress on the molecule.[3][5]

-

Use a Non-Thermal Method: Consider methods that do not require heat, such as high-speed counter-current chromatography for purification after a primary extraction.[2][6]

Data Summary & Protocols

Table 1: Comparative Suitability of Common Solvents for Tanshinone Extraction

| Solvent | Polarity | Typical Method(s) | Advantages | Disadvantages |

| Methanol | High | UAE, Maceration, Reflux | Excellent solubilizing power, often highest yield.[3] | Toxic, requires careful handling and removal. |

| Ethanol | High | UAE, Maceration, Reflux | Effective, lower toxicity, widely available.[5] | Can be slightly less efficient than methanol. |

| Ethyl Acetate | Medium | Reflux, Maceration | Good selectivity for lipophilic compounds.[6] | Lower polarity may not extract all tanshinones equally. |

| Water | Very High | CPE, Hot Water Extraction | Green solvent, inexpensive. | Very poor solvent for native tanshinones.[1][4][8] |

| Aqueous Lecithin | N/A (Micellar) | Cloud Point Extraction | Eco-friendly, can enhance yield over water alone.[1][7] | Requires optimization of pH, temp, and salt concentration. |

Experimental Protocol: Solvent Screening for Isotanshinone I

This protocol outlines a standardized method to compare the extraction efficiency of different solvents.

Workflow Diagram

Caption: Standard workflow for a solvent screening experiment.

Step-by-Step Methodology

-

Sample Preparation: Dry the Salvia miltiorrhiza root material at 55°C and grind it into a fine powder (e.g., 0.1 mm particle size).[7]

-

Aliquot: Accurately weigh 1.0 g of the powdered sample into three separate extraction vessels.

-

Solvent Addition: Add 20 mL of each solvent to be tested (e.g., Vessel 1: Methanol; Vessel 2: 85% Ethanol; Vessel 3: Ethyl Acetate) to achieve a 1:20 solid-to-liquid ratio.[1][7]

-

Extraction: Place the vessels in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[5]

-

Separation: Centrifuge the resulting slurries (e.g., 3500 rpm for 15 minutes) to pellet the solid material.[1]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Analyze the extracts via a validated HPLC method to quantify the concentration of Isotanshinone I.

-

Comparison: Calculate the yield (e.g., in mg of Isotanshinone I per g of dry plant material) for each solvent and compare the results to identify the most efficient one.

References

-

Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction. Preprints.org. (Link: [Link])

-

Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. MDPI. (Link: [Link])

-

Extraction and HPLC Analysis of Tanshinone I, Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza Bunge. Asian Publication Corporation. (Link: [Link])

-

Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. ResearchGate. (Link: [Link])

-

Comparison of Extraction Efficiency of Tanshinones from S. miltiorrhiza by Solvent and Supercritical Carbon Dioxide. ResearchGate. (Link: [Link])

-

Optimization of Extraction Parameters of Anthocyanin Compounds and Antioxidant Properties from Red Grape (Băbească neagră) Peels. MDPI. (Link: [Link])

-

Solubility Determination, Modeling, and Solvent Effect Analysis of Tanshinone I in Several Solvents at (278.15–323.15) K. ResearchGate. (Link: [Link])

-

Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza. PubMed. (Link: [Link])

-

Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula. PMC. (Link: [Link])

-

The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility. PMC. (Link: [Link])

-

Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers. (Link: [Link])

-

Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia soulangeana. Semantic Scholar. (Link: [Link])

-

Extraction of Tanshinone IIA and Cryptotanshinone from the Rhizome of Salvia miltiorrhiza Bunge: Kinetics and Modeling. ResearchGate. (Link: [Link])

-

Optimization of Total Polyphenols Extraction from Vigna angularis and Their Antioxidant Activities. Indian Journal of Pharmaceutical Sciences. (Link: [Link])

-

Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures. Semantic Scholar. (Link: [Link])

-

Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. JOCPR. (Link: [Link])

-

The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons. (Link: [Link])

-

Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions. PMC. (Link: [Link])

-

Evaluation of Pressurized Liquid Extraction and Pressurized Hot Water Extraction for Tanshinone I and IIA in Salvia miltiorrhiza. (Link: [Link])

Sources

- 1. preprints.org [preprints.org]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. asianpubs.org [asianpubs.org]

- 4. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction | MDPI [mdpi.com]

- 8. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Isotanshinone I / Tanshinone I vs. Cryptotanshinone Cytotoxicity

Part 1: Executive Summary & Structural Distinction

The "Isotanshinone" Nomenclature Clarification